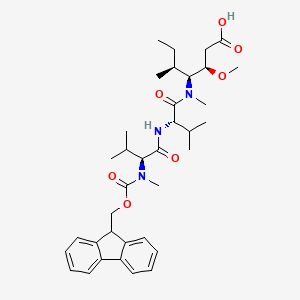

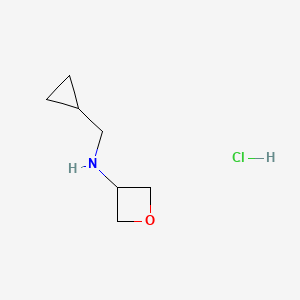

![molecular formula C9H9N3O B2828055 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine CAS No. 2166786-77-0](/img/structure/B2828055.png)

4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodologies and tunable photophysical properties .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Physical And Chemical Properties Analysis

These compounds have tunable photophysical properties . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .Scientific Research Applications

Biological Activity and Antimicrobial Properties

- Biological Activity : Compounds like pyrazolo[1,5-a]pyrazine exhibit diverse biological activities, including being used as antipyretic, analgesic drugs, and tranquilizing agents (Zaki, Sayed, & Elroby, 2016).

- Antimicrobial Properties : Pyrazolo[1,5-a]pyrimidines derived from pyrazolo[1,5-a]pyrazine structures have shown adequate inhibitory efficiency against gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

Synthetic Applications

- Synthesis of Derivatives : Efficient synthetic routes for derivatives like isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione, and pyrazolo[3,4-d]pyridazines have been developed, which are biologically active (Zaki, Sayed, & Elroby, 2016).

- Generation of Multicomponent Reactions : A library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using L-proline-catalyzed, multicomponent domino reactions, demonstrating the versatility of pyrazolo[1,5-a]pyrazine in synthetic chemistry (Prasanna, Perumal, & Menéndez, 2013).

Potential in Pharmaceutical Development

- Antidiabetic Activity : Novel pyrazole-based heterocycles derived from pyrazolo[1,5-a]pyrazine structures showed moderate anti-diabetic activity, indicating their potential in drug development (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

- COX-2 Inhibitors : Derivatives of pyrazolo[1,5-a]pyrazine, such as 4,5-diaryl-1H-pyrazole-3-ols, have been explored as potential COX-2 inhibitors, showing promise in the treatment of inflammation and pain (Patel, Bell, Majest, Henry, & Kolasa, 2004).

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been evaluated for their anticancer potential .

Mode of Action

It’s worth noting that compounds with similar structures have shown significant photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Similar compounds have been used as tools for studying the dynamics of intracellular processes .

Pharmacokinetics

Theoretical admet studies of similar compounds, pyrazolopyrazine derivatives, have predicted suitable pharmacokinetic phases .

Result of Action

Similar compounds have shown significant anticancer activity .

Action Environment

It’s worth noting that the photophysical properties of similar compounds can be tuned, suggesting that environmental factors such as light could potentially influence their action .

properties

IUPAC Name |

4-prop-2-enoxypyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-7-13-9-8-3-4-11-12(8)6-5-10-9/h2-6H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGABQDGCLCZTPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=CN2C1=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrazol-4-yl)propanoic acid](/img/structure/B2827976.png)

![4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2827977.png)

![4-[1-(2-Fluoroethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2827979.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827980.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2827989.png)

![2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827994.png)